molecular formula C11H12N2O5S2 B7875490 N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine

N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine

Cat. No.: B7875490
M. Wt: 316.4 g/mol
InChI Key: LVNUZZZFENCARK-UHFFFAOYSA-N
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Description

N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine is a complex organic compound with significant potential in various scientific fields. This compound features a benzothiazine ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenesulfonamide with glyoxylic acid, followed by cyclization to form the benzothiazine ring. The final step involves methylation of the nitrogen atom to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the benzothiazine ring .

Scientific Research Applications

N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine
  • N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline

Uniqueness

N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine is unique due to its specific benzothiazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[methyl-[(3-oxo-4H-1,4-benzothiazin-6-yl)sulfonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S2/c1-13(5-11(15)16)20(17,18)7-2-3-9-8(4-7)12-10(14)6-19-9/h2-4H,5-6H2,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNUZZZFENCARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)SCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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